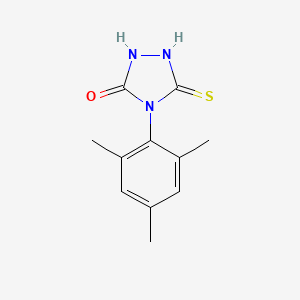
5-Sulfanylidene-4-(2,4,6-trimethylphenyl)-1,2,4-triazolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Sulfanylidene-4-(2,4,6-trimethylphenyl)-1,2,4-triazolidin-3-one: is a chemical compound with a complex structure that includes a triazolidinone ring and a sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Sulfanylidene-4-(2,4,6-trimethylphenyl)-1,2,4-triazolidin-3-one typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of 2,4,6-trimethylphenylhydrazine with carbon disulfide in the presence of a base to form the intermediate 2,4,6-trimethylphenylhydrazine-1,2,4-triazolidin-3-one . This intermediate is then further reacted with sulfur to introduce the sulfanyl group, resulting in the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography might be employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5-Sulfanylidene-4-(2,4,6-trimethylphenyl)-1,2,4-triazolidin-3-one: can undergo various types of chemical reactions, including:
Oxidation: : The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: : The triazolidinone ring can be reduced to form a different heterocyclic structure.
Substitution: : The compound can undergo nucleophilic substitution reactions at the triazolidinone ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles such as amines or alcohols, along with suitable catalysts, can be employed.
Major Products Formed
Oxidation: : Formation of This compound sulfoxide or sulfone .
Reduction: : Formation of This compound reduced derivatives .
Substitution: : Formation of substituted triazolidinone derivatives .
Wissenschaftliche Forschungsanwendungen
5-Sulfanylidene-4-(2,4,6-trimethylphenyl)-1,2,4-triazolidin-3-one:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have biological activity and could be explored for its potential as a therapeutic agent.
Medicine: : It could be investigated for its pharmacological properties and potential use in drug development.
Industry: : The compound might find applications in the development of new materials or as a chemical intermediate in industrial processes.
Wirkmechanismus
The exact mechanism by which 5-Sulfanylidene-4-(2,4,6-trimethylphenyl)-1,2,4-triazolidin-3-one exerts its effects is not well-documented. it is likely that the compound interacts with specific molecular targets and pathways, potentially involving its sulfanyl group and triazolidinone ring. Further research would be needed to elucidate its precise mechanism of action.
Vergleich Mit ähnlichen Verbindungen
5-Sulfanylidene-4-(2,4,6-trimethylphenyl)-1,2,4-triazolidin-3-one: can be compared to other similar compounds, such as:
Triazolidinones: : These compounds share the triazolidinone ring structure but may differ in their substituents.
Sulfanyl-containing heterocycles: : Compounds with similar sulfanyl groups but different core structures.
The uniqueness of This compound lies in its specific combination of the triazolidinone ring and the sulfanyl group, which may confer unique chemical and biological properties.
Eigenschaften
IUPAC Name |
5-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,2,4-triazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-6-4-7(2)9(8(3)5-6)14-10(15)12-13-11(14)16/h4-5H,1-3H3,(H,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFHVZUFAZTACU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)NNC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3,5-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2981275.png)
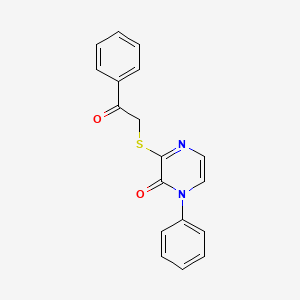
![2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-chlorophenyl)butanamide](/img/structure/B2981278.png)

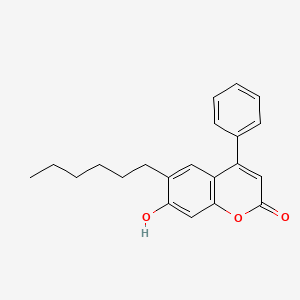
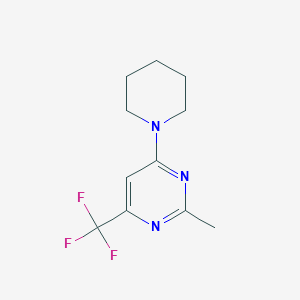

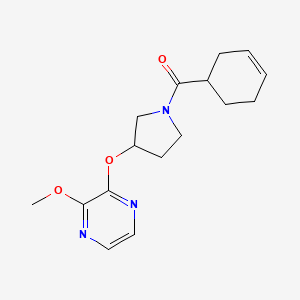
![5-ethyl-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2981287.png)
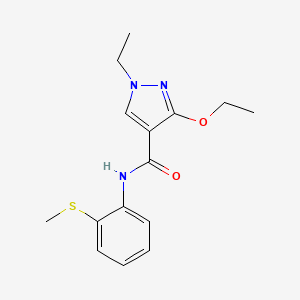
![(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2981290.png)
![N-(2,3,4-trifluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2981292.png)
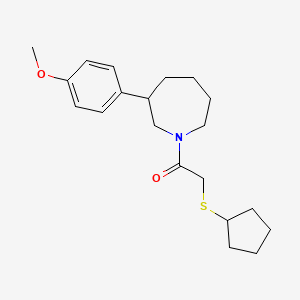
![2-(3,5-dimethylisoxazol-4-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2981297.png)
